5-Methyl-2-nitro-4-(trifluoromethyl)aniline

Lipophilicity Drug Discovery Agrochemical Design

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (MNTA) is a differentiated trisubstituted aromatic amine with a calculated LogP of 3.61—a 19-fold lipophilicity increase over the parent compound. The 5-methyl group is critical for agrochemical 2-haloacetanilide herbicide scaffolds, while medicinal chemists use it as a 'methyl scan' probe to modulate drug permeability. Its primary amine serves as a hydrogen-bond donor for crystal engineering and supramolecular tecton design. Procuring this specific intermediate eliminates inefficient late-stage methylation, accelerating SAR exploration.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1813-24-7
Cat. No. B1465016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitro-4-(trifluoromethyl)aniline
CAS1813-24-7
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N
InChIInChI=1S/C8H7F3N2O2/c1-4-2-6(12)7(13(14)15)3-5(4)8(9,10)11/h2-3H,12H2,1H3
InChIKeyAPYSPMUZFXCMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7): A Specialized Trifluoromethylated Nitroaniline Intermediate for Agrochemical and Pharmaceutical R&D


5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7), also referred to as MNTA, is a trisubstituted aromatic amine characterized by the strategic placement of a methyl group at the 5-position, a nitro group at the 2-position, and a trifluoromethyl (-CF3) group at the 4-position [1]. This specific substitution pattern imparts a distinct electronic and steric profile, rendering the compound a valuable building block and intermediate for the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors [2].

Why 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Cannot Be Replaced by Common Analogs in Key Synthesis Pathways


The precise regiochemistry and electronic profile of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline are critical for its intended applications, and generic substitution with simpler analogs like 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) or N-methyl derivatives can lead to significant divergence in reactivity, solubility, and downstream product profiles [1]. The 5-methyl substituent is not merely an inert addition; it provides a distinct handle for further functionalization and imparts a specific lipophilic and steric character (calculated LogP of 3.61) that is absent in the parent compound [2]. The following evidence demonstrates where these differences translate into tangible, quantifiable outcomes for scientific selection and procurement.

Quantitative Evidence for Differentiated Selection: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline vs. Structural Analogs


Enhanced Lipophilicity for Improved Membrane Permeability vs. Parent 2-Nitro-4-(trifluoromethyl)aniline

The introduction of a 5-methyl group significantly increases the compound's calculated partition coefficient (LogP) from 2.28 for the parent 2-nitro-4-(trifluoromethyl)aniline to 3.61 for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, representing a 19-fold increase in the octanol-water partition ratio [1][2]. This quantitative difference in lipophilicity is a critical determinant of membrane permeability and bioavailability in both pharmaceutical and agrochemical leads.

Lipophilicity Drug Discovery Agrochemical Design

Increased Molecular Weight and Boiling Point for Altered Volatility and Purification Properties

The addition of the methyl group to the aniline core results in a measurable increase in both molecular weight and boiling point. The molecular weight increases from 206.12 g/mol for the parent to 220.15 g/mol for the target compound, while the boiling point rises from a range of 244-246°C to a predicted value of 290.5°C at 760 mmHg [1][2]. These differences are not trivial; they directly impact purification strategies such as distillation and crystallization, as well as handling procedures.

Physicochemical Characterization Synthesis Purification

Regioselective Methylation as a Key Structural Motif for Agrochemical Intermediates

The specific 5-methyl substitution pattern in 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a critical structural motif for a class of herbicidal aniline derivatives [1]. Patents describing potent herbicidal compounds, such as those in the EP 0795550 B1 and US 5736487 families, explicitly utilize the 2-nitro-4-trifluoromethyl aniline scaffold with additional alkyl substitutions to achieve desired activity profiles [1][2]. In contrast, the unsubstituted parent compound or N-methylated analogs lack the necessary regiochemistry to access this specific chemical space. Substitution with a generic analog would preclude synthesis of these patented, high-value target molecules.

Agrochemical Synthesis Herbicides Regioselectivity

Distinct Hydrogen-Bonding Capacity for Targeted Supramolecular or Coordination Chemistry

The presence of a primary amine (-NH2) group in 5-Methyl-2-nitro-4-(trifluoromethyl)aniline provides a distinct hydrogen-bonding donor profile compared to its N-methylated analog . Specifically, it has a calculated hydrogen bond donor count of 1 [1], whereas N-methyl-2-nitro-4-(trifluoromethyl)aniline has a donor count of 0. This difference is fundamental for applications where intermolecular hydrogen bonding is a key design element, such as in the formation of co-crystals, metal-organic frameworks, or specific enzyme-inhibitor interactions. The primary amine can act as a ligand for metal centers or a robust directional synthon, a role the secondary N-methyl amine cannot as effectively fulfill.

Supramolecular Chemistry Coordination Chemistry Crystal Engineering

Potential for Enhanced Metabolic Stability via Combined Electronic and Steric Effects

The combination of a strong electron-withdrawing trifluoromethyl group and a nitro group ortho to an amino function creates a unique electronic environment on the aromatic ring. The addition of a 5-methyl group introduces a degree of steric hindrance near the metabolically labile amino moiety [1]. This is a classic medicinal chemistry strategy to block oxidative metabolism, potentially leading to improved in vivo half-life compared to the unsubstituted parent compound. While direct comparative in vivo data for this specific compound is not available, the broader class of ortho-substituted anilines demonstrates that such structural modifications can significantly reduce N-oxidation and related clearance pathways [2].

Metabolic Stability In Vivo Performance Drug Design

Optimal Deployment Scenarios for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in Research and Industrial Settings


Synthesis of Novel Herbicides Based on the 2-Haloacetanilide Pharmacophore

This compound is the ideal starting material for research groups or agrochemical companies developing new herbicidal active ingredients that are based on the well-validated 2-haloacetanilide scaffold [1][2]. The 5-methyl group is a critical structural element present in many potent analogs within this class, as evidenced by patent literature [1]. Procuring this specific intermediate allows for the direct exploration of this chemical space, avoiding the need for a de novo synthesis that would introduce the methyl group at a later, often less efficient, stage. The quantifiably higher lipophilicity (LogP 3.61) also positions it favorably for designing compounds with optimized foliar uptake.

Medicinal Chemistry Lead Optimization for Enhanced Membrane Permeability

For medicinal chemists working on aniline-based lead series, this compound offers a strategic 'methyl scan' probe [1]. Its calculated LogP of 3.61, representing a 19-fold increase in partition ratio over the parent compound, provides a direct and quantifiable means to modulate the lipophilicity and passive permeability of a candidate drug [2][3]. This can be crucial for projects targeting intracellular pathogens like Plasmodium falciparum, where some substituted aniline derivatives have shown promising antimalarial activity . The compound can be incorporated into a library to rapidly assess the impact of this specific substitution on potency, permeability, and metabolic stability, providing clear SAR data.

Development of Advanced Materials via Directed Supramolecular Assembly

In the field of crystal engineering or materials science, the compound's single, strong hydrogen-bond donor (the primary amine) combined with its multiple hydrogen-bond acceptors (nitro and trifluoromethyl groups) makes it a valuable tecton for constructing predictable supramolecular architectures [1]. Unlike the N-methyl analog which cannot act as a donor, this compound can form robust N-H···O or N-H···N synthons [1][2]. This property is essential for designing co-crystals with specific physical properties (e.g., altered solubility or stability) or for creating porous materials like metal-organic frameworks where the amine can serve as a post-synthetic modification site.

Synthesis of Fluorescent Probes and Dyes with Tailored Photophysical Properties

Recent studies highlight the role of this compound as an intermediate in developing novel fluorescent dyes [1]. The trifluoromethyl and nitro groups act as strong electron-withdrawing moieties, which can fine-tune the HOMO-LUMO gap of a conjugated dye molecule, leading to desirable photophysical properties like red-shifted emission or high quantum yield. The 5-methyl group can prevent undesirable aggregation-caused quenching (ACQ) or provide a synthetic handle for further functionalization. This makes it a preferred building block over simpler aniline derivatives for researchers aiming to develop next-generation fluorescent sensors or bioimaging agents [1].

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